![molecular formula C19H13ClN2S B2411730 2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline CAS No. 860650-94-8](/img/structure/B2411730.png)
2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline
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Overview
Description
Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .
Synthesis Analysis
Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
The molecular structure of quinoline is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . It’s also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of a quinoline derivative would depend on its specific structure. Quinoline itself is a weak tertiary base and forms salts with acids .Scientific Research Applications
Anticancer Activity
Quinoline-based compounds, including 2,4-diarylquinolines, have been reported to be potent anti-cancer agents against various types of tumors, such as breast, lung, and CNS tumors . They can interfere with the growth and proliferation of cancer cells, making them potential candidates for cancer therapy .
Antifungal Activity
2,4-Diarylquinolines are known for their antifungal activities . They can inhibit the growth of various types of fungi, which can be useful in treating fungal infections .
Antitubercular Activity
These compounds have shown significant antitubercular activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Antiviral Activity
2,4-Diarylquinolines also exhibit antiviral activities . They can inhibit the replication of various types of viruses, making them potential candidates for antiviral therapy .
Antibacterial Activity
Quinazolinone and quinazoline derivatives, which include 2,4-diarylquinolines, have been found to have antibacterial properties . They can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-Inflammatory Activity
These compounds have shown anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines, which can help in the treatment of inflammatory diseases .
Analgesic Activity
2,4-Diarylquinolines have been reported to have analgesic (pain-relieving) properties . They can inhibit the perception of pain, making them potential candidates for pain management .
Antimalarial Activity
These compounds have shown significant antimalarial activity . They can inhibit the growth of Plasmodium parasites, the causative agents of malaria .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-4-methyl-5-quinolin-2-yl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2S/c1-12-18(17-11-8-13-4-2-3-5-16(13)22-17)23-19(21-12)14-6-9-15(20)10-7-14/h2-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIDVHYAWAHSTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline |
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